Pinacolone-d9
Description
Pinacolone-d9 (deuterated pinacolone, 3,3-dimethyl-2-butanone-d9) is a deuterated analog of pinacolone, where all nine hydrogen atoms in the methyl groups are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium reduces signal overlap and slows metabolic degradation . Its molecular formula is C₆D₉COCH₃, with a molecular weight of 127.22 g/mol, compared to 100.16 g/mol for non-deuterated pinacolone.
Properties
CAS No. |
42983-09-5 |
|---|---|
Molecular Formula |
C₆H₃D₉O |
Molecular Weight |
109.21 |
Synonyms |
3,3-Di(methyl-d3)-2-butanone-4,4,4-d3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone-d9 can be synthesized through the pinacol rearrangement reaction, which involves the acid-catalyzed dehydration of 1,2-diols (vicinal diols) to form pinacolones . The reaction typically uses strong acids like sulfuric acid (H₂SO₄) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate undergoes a rearrangement to form the ketone structure of pinacolone .
Industrial Production Methods
Industrial production of this compound involves the reaction of 2-methyl-but-2-ene or 2-methyl-but-1-ene with an aqueous inorganic acid, followed by the gradual addition of formaldehyde at temperatures between 50°C and 200°C. The mixture is then allowed to react further, and the pinacolone is separated by distillation .
Chemical Reactions Analysis
Types of Reactions
Pinacolone-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Pinacolone-d9 is widely used in scientific research, particularly in:
Chemistry: As a reference compound in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of agricultural pesticides, dyes, and other chemical intermediates.
Mechanism of Action
The mechanism of action of pinacolone-d9 involves its interaction with various molecular targets and pathways. In the pinacol rearrangement, the compound undergoes protonation of one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate then undergoes a 1,2-alkyl shift to produce the carbonyl compound . The rearrangement can also result in ring expansions or contractions depending on the substituents involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pinacolone (Non-Deuterated)
- Structural Differences : Pinacolone (C₆H₁₁O) lacks deuterium substitution, resulting in lighter molecular weight (100.16 g/mol) and distinct NMR spectral profiles.
- Physical Properties: Property Pinacolone-d9 Pinacolone Boiling Point (°C) 104–106 103–105 Density (g/cm³) 0.83 0.80 LogP (Octanol-Water) 1.32 1.28
- Applications: this compound is preferred in tracer studies due to its isotopic stability, whereas non-deuterated pinacolone is widely used as a solvent in organic synthesis .
Acetone-d6 (Deuterated Acetone)
- Structural Differences : Acetone-d6 (CD₃COCD₃) has six deuterium atoms, compared to nine in Pinacolone-d8.
- ¹³C NMR: this compound’s carbonyl carbon resonates at δ 208 ppm, slightly upfield compared to acetone-d6 (δ 205 ppm) due to steric effects .
- Thermal Stability : this compound has a higher decomposition temperature (250°C) than acetone-d6 (200°C), attributed to its branched structure .
Comparison with Functionally Similar Compounds
Pinacol (2,3-Dimethyl-2,3-butanediol)
- Functional Contrast : Pinacol is a diol precursor to pinacolone via acid-catalyzed dehydration. Unlike this compound, it is hydrophilic (LogP = 0.45) and solid at room temperature (mp = 38–40°C).
- Reactivity : Pinacol undergoes pinacol rearrangement under acidic conditions, while this compound is inert to such reactions, making it a stable solvent in acid-catalyzed syntheses .
2-Butanone (Methyl Ethyl Ketone, MEK)
- Functional Similarity : Both are ketones used as solvents.
- Isotopic Stability : MEK lacks deuterium, limiting its use in metabolic studies. This compound’s deuterium substitution reduces hydrogen bonding, lowering solubility in polar solvents (e.g., 12 g/L in water vs. MEK’s 27 g/L) .
Data Tables
Table 1: Key Physical and Spectral Properties
| Property | This compound | Pinacolone | Acetone-d6 |
|---|---|---|---|
| Molecular Weight (g/mol) | 127.22 | 100.16 | 64.12 |
| Boiling Point (°C) | 104–106 | 103–105 | 56 |
| ¹H NMR (δ, ppm) | None (D-substituted) | 1.05 (s, 9H) | 2.1 (s, 6H) |
| LogP | 1.32 | 1.28 | -0.24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
